molecular formula C20H26N4O4 B5616219 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanamide

Cat. No. B5616219
M. Wt: 386.4 g/mol
InChI Key: JTHLCXLIIRYYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of a broad class of chemicals studied for their various biological and chemical properties. While the specific compound has not been directly mentioned in the literature, compounds with similar structures have been synthesized and analyzed for their potential applications in pharmaceuticals, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

Compounds related to the specified chemical have been synthesized through multi-step chemical reactions involving key intermediates like 1,4-benzodioxane-6-amine and 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control. These methodologies aim to introduce specific functional groups that confer desired biological or chemical properties to the final compounds (Abbasi et al., 2022).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-21-20(28-23-14)13-24-8-6-15(7-9-24)2-5-19(25)22-16-3-4-17-18(12-16)27-11-10-26-17/h3-4,12,15H,2,5-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHLCXLIIRYYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)CCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]piperidin-4-YL}propanamide

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